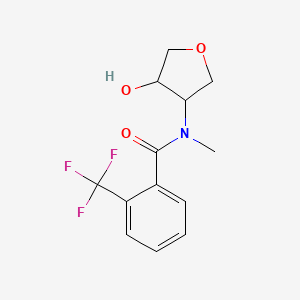
N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a hydroxyoxolan ring, a methyl group, and a trifluoromethyl-substituted benzamide moiety, which contribute to its distinct chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Hydroxyoxolan Ring: The hydroxyoxolan ring can be synthesized through the cyclization of appropriate diols or by using other ring-forming reactions.
Introduction of the Methyl Group: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Attachment of the Trifluoromethyl-Substituted Benzamide Moiety: This step involves the coupling of the hydroxyoxolan ring with a trifluoromethyl-substituted benzoyl chloride or benzamide derivative under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the oxolan ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide moiety can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under conditions such as basic or acidic environments, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzamide moiety may produce amines.
科学的研究の応用
N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxolan ring and trifluoromethyl-substituted benzamide moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor, activator, or substrate, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(4-Hydroxyoxolan-3-yl)-N-methylacetamide
- N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide
- N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide
Uniqueness
N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity, selectivity, and metabolic stability.
特性
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-17(10-6-20-7-11(10)18)12(19)8-4-2-3-5-9(8)13(14,15)16/h2-5,10-11,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVZLIQVGMWYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













